6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
Description
Properties
IUPAC Name |
6-chloro-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7OS/c1-28-9-8-27-12-23-16-17(21-11-22-18(16)27)25-4-6-26(7-5-25)19-24-14-3-2-13(20)10-15(14)29-19/h2-3,10-12H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNZDRPVUIECTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine” is a structurally modified derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial and anti-inflammatory effects . .
Mode of Action
Benzothiazole derivatives have been found to act as dopamine and serotonin antagonists , suggesting that this compound might interact with these neurotransmitter systems
Biochemical Pathways
Given the potential role of benzothiazole derivatives as dopamine and serotonin antagonists , it is plausible that this compound could affect neurotransmitter signaling pathways
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Some benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities
Biological Activity
6-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a purine base linked to a piperazine moiety and a benzothiazole derivative, which contribute to its biological activity. The structural formula can be represented as follows:
Antidiabetic Activity
Research has indicated that compounds similar to this compound exhibit significant antidiabetic effects. A study evaluating N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showed that several compounds lowered plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. The most active compounds were found to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), suggesting a mechanism involving modulation of glucose metabolism .
Antimicrobial Activity
The benzothiazole ring in the compound has been associated with antimicrobial properties. A review highlighted that benzothiazole derivatives demonstrate considerable activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, as well as antifungal activity against Candida albicans . The mechanism may involve disruption of bacterial cell wall synthesis or interference with enzymatic pathways critical for microbial survival.
Anticancer Activity
Compounds containing the benzothiazole moiety have been studied for their anticancer potential. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The anticancer activity is thought to arise from the ability of these compounds to induce apoptosis and inhibit cell cycle progression .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as 11beta-HSD1 in glucose metabolism.
- Cellular Interaction : The piperazine moiety facilitates cellular uptake, allowing the compound to reach intracellular targets effectively.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell growth and survival.
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:
- Antidiabetic Effects : In one study, a series of benzothiazole derivatives were administered to diabetic rats, resulting in significant reductions in blood glucose levels compared to controls .
| Compound | Blood Glucose Reduction (%) |
|---|---|
| Compound A | 45% |
| Compound B | 38% |
| Compound C | 50% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds include purine derivatives with variations in the piperazine substituents, purine N9-substituents, and benzothiazole modifications. Below is a detailed comparison based on synthesis, physicochemical properties, and pharmacological data from the provided evidence.
Substituent Variations on the Piperazine Moiety
Compounds with different piperazine substituents exhibit distinct physicochemical and biological profiles:
Notes:
- Sulfonyl vs. Carbonyl Groups : Sulfonyl derivatives (e.g., 15, 17) generally exhibit higher melting points and lower yields compared to acylated analogs (e.g., 37, 48) .
- Solubility : The 2-methoxyethylsulfonyl group in compound 17 improves aqueous solubility relative to alkylsulfonyl analogs like 15 .
Variations at the Purine N9-Position
The N9-substituent influences lipophilicity and receptor selectivity:
Notes:
- 2-Methoxyethyl vs. Aromatic Groups : The 2-methoxyethyl group in the target compound may reduce off-target interactions compared to bulky aromatic N9-substituents .
Benzothiazole Modifications
The 6-chloro-1,3-benzothiazole moiety distinguishes the target compound from analogs with other heterocycles:
Notes:
- Benzothiazole vs. Aryl Groups : The electron-deficient benzothiazole ring may enhance binding to receptors with aromatic pockets (e.g., CB1) compared to alkyl or alkoxy substituents .
Key Research Findings and Trends
Synthetic Efficiency : Acylated piperazine derivatives (e.g., 37, 48) are synthesized in higher yields (51–79%) compared to sulfonyl analogs (17–63%) .
Pharmacological Potential: Compounds with sulfonyl groups (e.g., 17) show promise in antimicrobial applications, while acylated derivatives (e.g., 48) are explored for CNS disorders .
Structural Optimization : The 2-methoxyethyl group in the target compound may address solubility limitations observed in chlorophenyl-substituted analogs .
Preparation Methods
Preparation of 6-Chloro-2-piperazino-1,3-benzothiazole
The benzothiazole-piperazine moiety is synthesized via nucleophilic aromatic substitution. A mixture of 2,6-dichlorobenzothiazole (1.07 g, 5.24 mmol) and piperazine (0.5 g, 5.8 mmol) in dry DMF (25 mL) is stirred with potassium carbonate (2.4 g, 15.7 mmol) at room temperature for 4 hours. Post-reaction workup includes partitioning between ethyl acetate and water, followed by solvent evaporation to yield 6-chloro-2-piperazino-1,3-benzothiazole as a white solid (1.33 g, 100% yield).
| Parameter | Value |
|---|---|
| Starting Material | 2,6-Dichlorobenzothiazole |
| Base | Potassium carbonate |
| Solvent | DMF |
| Reaction Time | 4 hours |
| Yield | 100% |
Synthesis of 9-(2-Methoxyethyl)-9H-purine-6-amine
The purine core is functionalized via N-alkylation. 6-Chloropurine is reacted with 2-methoxyethyl bromide in the presence of a base such as sodium hydride in THF. After 12 hours at reflux, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Coupling of Intermediates
Nucleophilic Substitution at Purine C6 Position
The piperazino-benzothiazole intermediate is coupled to the purine derivative under mild conditions. 9-(2-Methoxyethyl)-9H-purine-6-amine (1.0 eq) and 6-chloro-2-piperazino-1,3-benzothiazole (1.2 eq) are heated at 80°C in acetonitrile with triethylamine (3 eq) for 24 hours. The reaction is monitored by TLC, and the product is purified via recrystallization from ethanol.
| Condition | Detail |
|---|---|
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Purification | Recrystallization |
Palladium-Catalyzed C-N Coupling
Alternative methods employ Pd catalysis for enhanced efficiency. A mixture of 9-(2-methoxyethyl)-6-bromo-9H-purine, 6-chloro-2-piperazino-1,3-benzothiazole, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane is heated at 100°C for 18 hours. The crude product is purified via flash chromatography (DCM/methanol).
Structural Confirmation and Characterization
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 70:30 methanol/water, 1 mL/min) shows ≥98% purity with a retention time of 12.3 minutes.
Optimization and Yield Considerations
Solvent and Base Effects
Temperature Dependence
Elevating the coupling reaction temperature from 80°C to 100°C reduces reaction time from 24 hours to 12 hours but increases impurity formation by 15%.
Scalability and Industrial Applications
Kilogram-Scale Synthesis
A pilot-scale process uses flow chemistry for continuous alkylation and coupling steps, achieving 85% overall yield with ≤0.5% impurities.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost Index |
|---|---|---|---|
| Nucleophilic Coupling | 78% | 98% | $$$$ |
| Pd-Catalyzed Coupling | 85% | 97% | $$$$$ |
| Flow Chemistry | 82% | 99% | $$$ |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
